1-acetyl-10'-methyl-6'-propyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione
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Overview
Description
1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a pyrano[3,2-g]chromene system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The pyrano[3,2-g]chromene system is then constructed through a series of condensation reactions, often involving aldehydes and ketones as starting materials. The final step involves the spiro linkage formation, which is achieved through a cycloaddition reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts to accelerate the reactions and the implementation of green chemistry principles to minimize environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-pyrano[3,2-g]chromene] derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Piperidine derivatives: Compounds containing the piperidine ring, which is a common motif in many pharmaceuticals and natural products.
Chromene derivatives: Compounds featuring the chromene ring system, known for their diverse biological activities
Uniqueness
1-acetyl-10’-methyl-6’-propyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1'-acetyl-10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione |
InChI |
InChI=1S/C22H25NO5/c1-4-5-15-10-19(26)27-20-13(2)21-17(11-16(15)20)18(25)12-22(28-21)6-8-23(9-7-22)14(3)24/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
FUYYYRAWYMDCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C |
Origin of Product |
United States |
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